
Application Notes and Protocols for ZMYND19
Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zndm19

Cat. No.: B15564386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

purification of recombinant human ZMYND19 protein from Escherichia coli. The methodologies

described herein are designed to yield high-purity protein suitable for a variety of downstream

applications, including structural biology, functional assays, and drug discovery.

Introduction to ZMYND19
Zinc Finger MYND-Type Containing 19 (ZMYND19) is a protein that plays a crucial role in the

regulation of the mTORC1 signaling pathway. It forms a complex with MKLN1 to inhibit

mTORC1 activity at the lysosomal membrane.[1][2][3][4][5] Understanding the function and

regulation of ZMYND19 is of significant interest for research in cellular metabolism, growth, and

associated diseases. Access to highly purified ZMYND19 is essential for these studies.

Expression System
Recombinant human ZMYND19 (Met1-Arg227) is commonly expressed in E. coli with an N-

terminal hexa-histidine (6xHis) tag to facilitate purification. This system allows for high-yield

production of the protein.
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A multi-step purification strategy is recommended to achieve a final purity of >95%. This

typically involves:

Cell Lysis: Efficient disruption of E. coli cells to release the recombinant protein.

Immobilized Metal Affinity Chromatography (IMAC): Capture of the His-tagged ZMYND19

protein.

Ion Exchange Chromatography (IEX): Polishing step to remove remaining protein and

nucleic acid contaminants based on charge.

Size Exclusion Chromatography (SEC): Final polishing and buffer exchange step to separate

ZMYND19 from any remaining contaminants and protein aggregates based on size.

Experimental Protocols
Protocol 1: E. coli Cell Lysis
This protocol describes the lysis of E. coli cells expressing N-terminally 6xHis-tagged

ZMYND19.

Materials:

Frozen or fresh E. coli cell pellet

Lysis Buffer (see Table 2 for composition)

Lysozyme

DNase I

Protease inhibitor cocktail (EDTA-free)

High-pressure homogenizer or sonicator

Centrifuge

Procedure:
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Thaw the cell pellet on ice.

Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL of buffer per gram of wet

cell paste.

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according

to the manufacturer's instructions.

Incubate the suspension on ice for 30 minutes with gentle agitation.

Add DNase I to a final concentration of 10 µg/mL.

Lyse the cells using either a high-pressure homogenizer (2 passes at 15,000 psi) or

sonication (6 cycles of 30 seconds on, 30 seconds off at 70% amplitude). Keep the sample

on ice throughout the process.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant, which contains the soluble His-tagged ZMYND19 protein.

Filter the supernatant through a 0.45 µm filter before proceeding to the next step.

Protocol 2: Immobilized Metal Affinity Chromatography
(IMAC)
This protocol details the capture of His-tagged ZMYND19 using a Ni-NTA (Nickel-Nitrilotriacetic

Acid) resin.

Materials:

Clarified cell lysate

IMAC Binding Buffer (see Table 2 for composition)

IMAC Wash Buffer (see Table 2 for composition)

IMAC Elution Buffer (see Table 2 for composition)

Ni-NTA agarose resin
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Chromatography column

Procedure:

Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of IMAC Binding Buffer.

Load the clarified lysate onto the column at a flow rate of 1-2 mL/min. Collect the flow-

through for analysis.

Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound

proteins.

Elute the bound ZMYND19 protein with 5 CV of IMAC Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified

protein.

Pool the fractions containing ZMYND19.

Protocol 3: Ion Exchange Chromatography (IEX)
This protocol describes a polishing step using anion exchange chromatography. The predicted

isoelectric point (pI) of human ZMYND19 is approximately 8.5. Therefore, at a pH below 8.5,

the protein will be positively charged and can be purified using cation exchange

chromatography. Conversely, at a pH above 8.5, it will be negatively charged and suitable for

anion exchange. Here, we will proceed with cation exchange as an example.

Materials:

IMAC-purified ZMYND19 sample

IEX Buffer A (see Table 2 for composition)

IEX Buffer B (see Table 2 for composition)

Cation exchange column (e.g., HiTrap SP HP)

Procedure:
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Perform a buffer exchange on the pooled IMAC fractions into IEX Buffer A using a desalting

column or dialysis.

Equilibrate the cation exchange column with 5-10 CV of IEX Buffer A.

Load the buffer-exchanged sample onto the column.

Wash the column with 5 CV of IEX Buffer A.

Elute the ZMYND19 protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.

Collect fractions and analyze by SDS-PAGE.

Pool the fractions containing pure ZMYND19.

Protocol 4: Size Exclusion Chromatography (SEC)
This final polishing step removes any remaining contaminants and protein aggregates.

Materials:

IEX-purified ZMYND19 sample

SEC Buffer (see Table 2 for composition)

Size exclusion chromatography column (e.g., Superdex 75 or 200)

Procedure:

Concentrate the pooled IEX fractions to a volume of 0.5-2.0 mL using a centrifugal

concentrator.

Equilibrate the SEC column with at least 2 CV of SEC Buffer.

Load the concentrated sample onto the column.

Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.

Collect fractions and analyze by SDS-PAGE.
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Pool the fractions containing pure, monomeric ZMYND19.

Determine the final protein concentration using a spectrophotometer (A280) or a protein

assay (e.g., Bradford).

Data Presentation
Table 1: Representative Multi-Step Purification of
Recombinant Human ZMYND19 from 1L E. coli Culture

Purification
Step

Total Protein
(mg)

ZMYND19 (mg) Purity (%) Yield (%)

Clarified Lysate 1500 50 ~3.3 100

IMAC (Ni-NTA) 60 45 ~75 90

IEX (Cation

Exchange)
35 33 ~94 66

SEC (Gel

Filtration)
28 27 >95 54

Note: The values in this table are representative and may vary depending on expression levels

and specific experimental conditions.

Table 2: Buffer Compositions for ZMYND19 Purification
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Buffer Name Composition

Lysis Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

Imidazole, 10% Glycerol, 1 mM TCEP

IMAC Binding Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

Imidazole, 10% Glycerol, 1 mM TCEP

IMAC Wash Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40

mM Imidazole, 10% Glycerol, 1 mM TCEP

IMAC Elution Buffer
50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500

mM Imidazole, 10% Glycerol, 1 mM TCEP

IEX Buffer A 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT

IEX Buffer B 20 mM HEPES pH 7.5, 1 M NaCl, 1 mM DTT

SEC Buffer
20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM

TCEP
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Caption: Overview of the multi-step purification process for recombinant ZMYND19.
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Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling at the lysosome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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